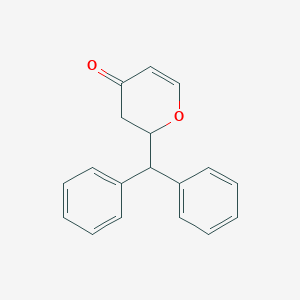

2-Benzhydryl-2H-pyran-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzhydryl-2,3-dihydropyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-16-11-12-20-17(13-16)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,17-18H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFFZZPVKNKYJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC=CC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzhydryl-2H-pyran-4(3H)-one and its Chemical Class

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Benzhydryl-2H-pyran-4(3H)-one. Given the limited publicly available data for this specific molecule, this document also explores the broader class of 2-substituted-2,3-dihydro-4H-pyran-4-ones to provide a functional context for researchers.

Core Chemical Properties

This compound is a heterocyclic compound featuring a dihydropyranone core with a bulky benzhydryl (diphenylmethyl) substituent at the 2-position. While specific experimental physical properties are not widely reported, its fundamental chemical identifiers are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(diphenylmethyl)dihydropyran-4(3H)-one | |

| Synonyms | This compound | [1] |

| CAS Number | 805251-34-7 | [1] |

| Molecular Formula | C₁₈H₁₆O₂ | [1] |

| Molecular Weight | 264.32 g/mol | |

| Storage Temperature | 2-8°C | [1] |

Synthesis of the 2,3-Dihydro-4H-pyran-4-one Scaffold

The synthesis of 2-substituted-2,3-dihydro-4H-pyran-4-ones is a well-established field in organic chemistry. A prominent and versatile method for constructing this heterocyclic system is the hetero-Diels-Alder reaction . This [4+2] cycloaddition typically involves an electron-rich diene reacting with an electron-poor dienophile. For the synthesis of the pyranone ring, an activated 1,3-diene reacts with a carbonyl compound.

General Experimental Protocol: Hetero-Diels-Alder Reaction

A common strategy involves the reaction of a Danishefsky's or Rawal's diene with an aldehyde in the presence of a Lewis acid catalyst to stereoselectively form the dihydropyranone product.[2]

Materials:

-

Diene: 1-Amino-3-siloxy-1,3-butadiene (Rawal's diene) or 1-methoxy-3-(trimethylsiloxy)-1,3-butadiene (Danishefsky's diene)

-

Aldehyde: Diphenylacetaldehyde (to introduce the benzhydryl group)

-

Catalyst: A Lewis acid such as Zinc Chloride (ZnCl₂) or a chiral catalyst like a BINOLate-zinc complex for enantioselective synthesis.[2]

-

Solvent: Anhydrous dichloromethane (DCM) or toluene.

-

Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃).

Procedure:

-

The aldehyde (1.0 equivalent) is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C to 0 °C).

-

The Lewis acid catalyst (0.1-1.0 equivalent) is added to the stirred solution.

-

The diene (1.1-1.5 equivalents) is added dropwise to the reaction mixture.

-

The reaction is stirred at the low temperature for a specified time (ranging from a few hours to overnight), with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of the saturated aqueous NaHCO₃ solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with the solvent (e.g., DCM).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the 2-substituted-2,3-dihydro-4H-pyran-4-one.

Synthesis Workflow Diagram

Potential Biological Activity and Signaling Pathways

While this compound has not been extensively studied for its biological activity, the pyranone scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds. Derivatives of the pyran ring system have demonstrated diverse pharmacological properties, including:

-

Anticancer Activity: Many pyran derivatives have shown cytotoxic effects against various cancer cell lines.[3]

-

Anti-inflammatory Effects: Some pyranones inhibit the production of inflammatory mediators.

-

Antimicrobial and Antiviral Properties: The pyran scaffold is present in numerous compounds with activity against bacteria, fungi, and viruses.

-

Neuroprotective Effects: Certain pyran-containing molecules are being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease.[3]

Neuroprotective Signaling Pathways

Some pyran derivatives have been found to offer neuroprotective benefits by modulating key signaling pathways that promote neuron survival and growth. One such cascade involves Protein Kinase A (PKA), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and the Extracellular signal-regulated kinase (ERK), which converge on the transcription factor CREB (cAMP response element-binding protein). Activation of CREB is crucial for synaptic plasticity and long-term memory.

Conclusion for Drug Development Professionals

The 2-benzhydryl-2,3-dihydropyran-4-one structure represents an interesting scaffold for further investigation in drug discovery. The combination of the biologically active pyranone core with the bulky, lipophilic benzhydryl group could lead to novel interactions with biological targets. Future research should focus on the efficient synthesis of this and related compounds, followed by a comprehensive screening for biological activity, particularly in the areas of oncology and neurodegenerative diseases. The established synthetic routes, such as the hetero-Diels-Alder reaction, provide a solid foundation for generating a library of analogs for structure-activity relationship (SAR) studies.

References

In-Depth Technical Guide: 2-Benzhydryl-2H-pyran-4(3H)-one (CAS 805251-34-7) - A Compound of Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive technical overview of the chemical compound 2-Benzhydryl-2H-pyran-4(3H)-one, registered under CAS number 805251-34-7. Despite extensive searches of scientific databases, patent libraries, and commercial supplier information, it must be noted that detailed public information regarding the synthesis, biological activity, and experimental protocols for this specific molecule is exceptionally scarce. This guide will summarize the limited available data and highlight the significant information gaps that currently exist.

Chemical Identity and Properties

The primary available information for this compound is its basic chemical identity.

| Property | Value | Source |

| Chemical Name | This compound | ChemicalBook[1] |

| CAS Number | 805251-34-7 | ChemicalBook[1] |

| Molecular Formula | C₁₈H₁₈O₂ | PubChem |

| Molecular Weight | 266.3 g/mol | PubChem |

| Synonyms | 4H-Pyran-4-one, 2-(diphenylmethyl)-2,3-dihydro- | ChemicalBook |

| Storage Temperature | Room Temperature | ChemicalBook[1] |

Note: The molecular formula and weight are calculated based on the chemical structure.

Synthesis and Manufacturing

A thorough search of peer-reviewed scientific literature and patent databases did not yield any specific or reproducible synthetic protocols for this compound. While general methods for the synthesis of pyranone scaffolds are well-documented, no publications were found that detail the specific reaction conditions, starting materials, and purification methods for this particular benzhydryl-substituted derivative. The compound is listed by several chemical suppliers, suggesting it is commercially available, likely as a research chemical or building block. However, these suppliers do not provide details of its synthesis.

Biological Activity and Mechanism of Action

There is no publicly available information regarding the biological activity, pharmacological properties, or mechanism of action of this compound. Searches for this compound in biological and medicinal chemistry databases have not returned any results related to its use in experimental research, drug development, or as a known bioactive molecule. The broader class of pyran derivatives is known to exhibit a wide range of biological activities, but this cannot be extrapolated to this specific, unstudied compound.

Quantitative Data

Due to the lack of published research, there is no quantitative data available for this compound. This includes, but is not limited to:

-

IC₅₀ or EC₅₀ values

-

Binding affinities (Kd, Ki)

-

Pharmacokinetic (ADME) data

-

Toxicity data (LD₅₀)

Without any experimental results, it is impossible to compile any meaningful data for comparison or analysis.

Experimental Protocols and Methodologies

As no research citing the use of this compound has been identified, no experimental protocols or detailed methodologies can be provided.

Signaling Pathways and Experimental Workflows

Given the absence of any biological data, there are no known signaling pathways or experimental workflows associated with this compound. Therefore, no diagrams can be generated.

Safety Information

While specific safety data for this compound is not widely published, general laboratory safety precautions for handling chemical substances should be followed. A Safety Data Sheet (SDS) should be requested from the supplier before handling. General hazards for similar chemical classes may include skin and eye irritation.

Conclusion

This compound (CAS 805251-34-7) is a chemical entity for which there is a significant lack of publicly available scientific information. While its basic chemical identity is established, there is no accessible data on its synthesis, biological activity, quantitative properties, or experimental use. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Any investigation into its properties would require de novo synthesis and comprehensive biological screening. Until such research is conducted and published, a detailed technical guide on this compound remains unfeasible to produce.

References

An In-depth Technical Guide to 2-Benzhydryl-2H-pyran-4(3H)-one and its Core Scaffold

Disclaimer: As of the latest literature review, 2-Benzhydryl-2H-pyran-4(3H)-one (C18H16O2) is a novel compound with no specific data available in published scientific literature. This guide, therefore, provides a comprehensive technical overview of the 2H-pyran-4(3H)-one scaffold, general synthetic methodologies, and the known biological activities of structurally related compounds. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in this chemical space.

Introduction to the 2H-Pyran-4(3H)-one Scaffold

The pyran ring is a six-membered oxygen-containing heterocycle that is a core structural motif in a vast number of natural products and synthetic compounds with diverse and significant pharmacological properties.[1][2] Specifically, the 2H-pyran-4(3H)-one moiety is a key pharmacophore found in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4] The structural versatility of the pyran scaffold allows for extensive chemical modification, making it an attractive starting point for the design and synthesis of novel therapeutic agents.[5]

The introduction of a bulky, lipophilic benzhydryl group at the 2-position of the pyranone ring is anticipated to significantly influence the molecule's steric and electronic properties. The benzhydryl moiety is a prominent feature in many marketed drugs, often contributing to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.[6][7][8] Therefore, this compound represents an intriguing, albeit currently unexplored, target for medicinal chemistry research.

Synthetic Methodologies

The synthesis of this compound would likely involve a two-stage process: the formation of the 2H-pyran-4(3H)-one ring system, followed by the introduction of the benzhydryl group at the 2-position.

General Synthesis of 2,3-Dihydro-4H-pyran-4-ones

Several methods have been reported for the synthesis of the 2,3-dihydro-4H-pyran-4-one core. A common and effective approach is the hetero-Diels-Alder reaction between a diene and an aldehyde.

-

Preparation of the Diene: Danishefsky's diene (1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene) is a commonly used diene for this reaction.

-

Reaction Setup: To a solution of the desired aldehyde (1.0 mmol) in an anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere (e.g., argon), add the hetero-Diels-Alder catalyst (e.g., a Lewis acid such as ZnCl2, 0.1 mmol).

-

Addition of Diene: Slowly add Danishefsky's diene (1.2 mmol) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-2,3-dihydro-4H-pyran-4-one.

Introduction of the Benzhydryl Group

The introduction of a benzhydryl group at the C2 position of a pre-formed pyranone ring presents a synthetic challenge. A potential strategy could involve the addition of a benzhydryl organometallic reagent to a suitable electrophilic precursor. An analogous reaction has been demonstrated with 2-pyridones, where benzhydryllithium or benzhydrylmagnesiate reagents add with high regioselectivity.[9]

This protocol is hypothetical and based on analogous reactions.

-

Preparation of Benzhydryl Organometallic Reagent: Prepare benzhydryllithium by reacting benzhydryl bromide with lithium metal in an anhydrous ether solvent under an inert atmosphere.

-

Preparation of the Pyranone Precursor: A suitable precursor would be a 2H-pyran-4(3H)-one with a leaving group at the 2-position or a related enone system susceptible to 1,4-conjugate addition.

-

Reaction: To a cooled (-78 °C) solution of the pyranone precursor in anhydrous THF, slowly add the freshly prepared benzhydryllithium solution.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and monitor by TLC. Upon completion, quench with saturated aqueous NH4Cl and perform a standard aqueous work-up and extraction.

-

Purification: Purify the crude product by column chromatography to isolate the target compound.

Potential Biological Activities and Mechanisms of Action

While no biological data exists for this compound, the activities of related pyran-4-one derivatives and benzhydryl-containing compounds can provide insights into its potential therapeutic applications.

Anticancer Activity

Many fused pyran derivatives have demonstrated potent anticancer activity by inducing apoptosis and targeting cell cycle progression.[5] The pyran scaffold is a key component of several compounds that have entered preclinical and clinical trials for cancer therapy.[1]

Table 1: Anticancer Activity of Selected Pyran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Flurobenzo[b]pyran-4-one analogue | NCI-H460 (lung) | Data not specified | [1] |

| 6-Flurobenzo[b]pyran-4-one analogue | MCF7 (breast) | Data not specified | [1] |

| 4H-benzo[h]chromene derivative | EGFRWT | 3.27 ± 0.72 | [10] |

| 4H-benzo[h]chromene derivative | EGFRT790M | 1.92 ± 0.05 | [10] |

Based on the activity of some chromene derivatives against EGFR, a potential mechanism of action for a benzhydryl-pyranone could involve the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Antimicrobial and Antiviral Activity

Pyran derivatives have also been reported to possess antibacterial, antiviral, and antifungal properties.[2] For instance, some pyran-containing compounds have been investigated for the treatment of HIV and hepatitis C infections.[2]

Other Potential Activities

The benzhydryl moiety is a common feature in antihistamines and other centrally acting agents.[6][8] Therefore, this compound could potentially exhibit activity at histamine or other neurotransmitter receptors. Additionally, various 4H-pyran derivatives have shown vasorelaxant and antioxidant activities.[4]

A general workflow for screening the biological activity of a novel compound like this compound would involve a series of in vitro assays.

Caption: General workflow for in vitro biological screening.

Conclusion

While this compound remains a hypothetical molecule, the rich chemistry and diverse biological activities of the 2H-pyran-4(3H)-one scaffold and benzhydryl-containing compounds suggest that it is a promising target for synthesis and pharmacological evaluation. The synthetic strategies and potential biological activities outlined in this guide provide a solid foundation for future research in this area. Further investigation is warranted to synthesize this novel compound and explore its therapeutic potential.

References

- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea [mdpi.com]

- 5. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(Diphenylmethyl)-2,3-dihydro-4H-pyran-4-one

Systematic IUPAC Name: 2-(Diphenylmethyl)-2,3-dihydro-4H-pyran-4-one

This technical guide provides a comprehensive overview of the chemical compound 2-(diphenylmethyl)-2,3-dihydro-4H-pyran-4-one, also known by its semi-systematic name, 2-Benzhydryl-2H-pyran-4(3H)-one. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

The core of this molecule is a 2,3-dihydro-4H-pyran-4-one ring system, which is a six-membered heterocyclic ring containing one oxygen atom and a ketone functional group. A bulky diphenylmethyl group, also known as a benzhydryl group, is attached at the 2-position of the pyran ring.

Table 1: Chemical and Physical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₂ | - |

| Molecular Weight | 264.32 g/mol | - |

| XLogP3 | 3.1 | - |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 2 | - |

| Exact Mass | 264.11503 g/mol | - |

| Monoisotopic Mass | 264.11503 g/mol | - |

| Topological Polar Surface Area | 26.3 Ų | - |

| Heavy Atom Count | 20 | - |

| Complexity | 319 | - |

Note: The properties listed above are computationally predicted due to the limited availability of experimentally determined data for this specific compound.

Synthesis Protocols

While specific experimental protocols for the synthesis of 2-(diphenylmethyl)-2,3-dihydro-4H-pyran-4-one are not extensively documented in publicly available literature, general synthetic strategies for 2-substituted-2,3-dihydro-4H-pyran-4-ones can be adapted. A common and effective method is the hetero-Diels-Alder reaction.[1]

General Experimental Workflow: Hetero-Diels-Alder Reaction

This reaction typically involves the cycloaddition of a diene with a heterodienophile. For the synthesis of the target compound, a suitable diene, such as a Danishefsky's diene, could be reacted with diphenylacetaldehyde. The resulting cycloadduct would then be hydrolyzed to yield the desired 2-(diphenylmethyl)-2,3-dihydro-4H-pyran-4-one.

Potential Biological Activities and Signaling Pathways

Specific biological activities for 2-(diphenylmethyl)-2,3-dihydro-4H-pyran-4-one have not been reported. However, the pyran-4-one scaffold is present in numerous biologically active natural products and synthetic compounds. Derivatives of 4H-pyran have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Given the structural features of the molecule, particularly the bulky hydrophobic benzhydryl group, it could potentially interact with various biological targets. A hypothetical signaling pathway that could be investigated for compounds of this class is the inhibition of protein-protein interactions or targeting enzymes with deep hydrophobic binding pockets.

Hypothetical Mechanism of Action: Kinase Inhibition

Many kinase inhibitors possess a heterocyclic core and hydrophobic moieties that occupy the ATP-binding site. The pyran-4-one core could potentially form hydrogen bonds with the hinge region of a kinase, while the benzhydryl group could occupy a hydrophobic pocket, leading to the inhibition of the kinase's activity and downstream signaling.

Conclusion

2-(Diphenylmethyl)-2,3-dihydro-4H-pyran-4-one is a molecule with a well-defined chemical structure. While specific experimental data for this compound is scarce, its synthesis can be approached through established methods like the hetero-Diels-Alder reaction. The biological potential of this compound remains to be explored, but the pyran-4-one core suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate the physicochemical and biological properties of this specific molecule to unlock its full potential in medicinal chemistry and drug discovery.

References

Synthesis of 2-Benzhydryl-2H-pyran-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible synthetic pathway for 2-Benzhydryl-2H-pyran-4(3H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a directly reported synthesis in the current literature, this guide proposes a rational, multi-step approach based on established synthetic methodologies for related pyranone structures and benzhydryl-substituted compounds. The proposed pathway involves the initial construction of a suitable pyranone precursor followed by the key introduction of the benzhydryl moiety.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the preparation of a 2,3-dihydro-4H-pyran-4-one ring system, which is then functionalized to allow for the nucleophilic substitution with a benzhydryl organometallic reagent. The final step involves the introduction of the endocyclic double bond.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section outlines the detailed experimental procedures for the key steps in the proposed synthesis.

Step 1: Synthesis of 2-Substituted-2,3-dihydro-4H-pyran-4-one (Hetero-Diels-Alder Reaction)

The construction of the 2,3-dihydro-4H-pyran-4-one core is effectively achieved via a hetero-Diels-Alder reaction. A common method involves the reaction of an aldehyde with Danishefsky's diene or a similar activated diene.[1]

Protocol:

-

To a solution of the desired aldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene at room temperature is added a Lewis acid catalyst (e.g., ZnCl₂, Eu(fod)₃, 0.1-1.0 eq).

-

Danishefsky's diene (1.1-1.5 eq) is then added dropwise to the mixture.

-

The reaction is stirred at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then hydrolyzed by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane or aqueous HCl) to afford the 2-substituted-2,3-dihydro-4H-pyran-4-one.

-

Purification is achieved by column chromatography on silica gel.

| Reactant/Reagent | Molar Ratio | Notes |

| Aldehyde | 1.0 | Aromatic or aliphatic aldehydes can be used. |

| Danishefsky's Diene | 1.1 - 1.5 | Excess is used to ensure complete reaction. |

| Lewis Acid Catalyst | 0.1 - 1.0 | Choice of catalyst can influence reaction rate and yield. |

| Solvent | - | Anhydrous conditions are crucial. |

| Acid (for hydrolysis) | - | Necessary to remove the silyl enol ether protecting group. |

Step 2: Synthesis of 2-Benzhydryl-tetrahydropyran-4-one (Nucleophilic Addition)

This key step involves the introduction of the benzhydryl group via nucleophilic addition to the pyranone ring. Based on analogous reactions with 2-pyridones, the use of benzhydryllithium as the nucleophile is proposed. The reaction with the enone system of 2,3-dihydro-4H-pyran-4-one could potentially lead to 1,4-conjugate addition. To favor the desired 1,2-addition at the carbonyl group, conversion of the pyranone to a derivative with a less electrophilic double bond or protection of the carbonyl followed by activation of the 2-position might be necessary in practice. However, for this proposal, a direct 1,2-addition to the carbonyl is considered, followed by reduction of the double bond in a subsequent or concurrent step. A more direct approach would be the reaction with tetrahydropyran-4-one.

Protocol for the preparation of Benzhydryllithium:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place diphenylmethane (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq) in hexanes dropwise via the dropping funnel.

-

Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of benzhydryllithium.

Protocol for the Nucleophilic Addition:

-

To the freshly prepared solution of benzhydryllithium at -78 °C, add a solution of tetrahydropyran-4-one (0.9 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and then extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-benzhydryl-tetrahydropyran-4-ol by column chromatography.

-

The alcohol can then be oxidized to the corresponding ketone, 2-benzhydryl-tetrahydropyran-4-one, using standard oxidation methods (e.g., PCC, Swern oxidation).

| Reactant/Reagent | Molar Ratio | Notes |

| Diphenylmethane | 1.0 | Starting material for the organolithium reagent. |

| n-Butyllithium | 1.05 | Used to deprotonate diphenylmethane. |

| Tetrahydropyran-4-one | 0.9 | Substrate for the nucleophilic addition. |

| Anhydrous THF | - | Essential for the stability of the organolithium reagent. |

| Oxidizing Agent | - | For the conversion of the intermediate alcohol to the ketone. |

Step 3: Synthesis of this compound (Dehydrogenation/Elimination)

The final step involves the introduction of the double bond to form the target α,β-unsaturated ketone. This can be achieved through various methods, such as selenoxide elimination or bromination-dehydrobromination.

Protocol (via Selenoxide Elimination):

-

To a solution of 2-benzhydryl-tetrahydropyran-4-one (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

-

Stir the mixture at -78 °C for 1 hour to form the enolate.

-

Add a solution of phenylselenyl bromide (1.1 eq) in THF to the enolate solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Dissolve the crude α-phenylselenyl ketone in dichloromethane and cool to 0 °C.

-

Add 30% hydrogen peroxide (2.0-3.0 eq) dropwise and stir the mixture vigorously at 0 °C to room temperature until the elimination is complete (monitored by TLC).

-

Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, this compound, by column chromatography.

| Reactant/Reagent | Molar Ratio | Notes |

| 2-Benzhydryl-tetrahydropyran-4-one | 1.0 | The substrate for dehydrogenation. |

| LDA | 1.1 | Strong base to form the enolate. |

| Phenylselenyl bromide | 1.1 | Selenylating agent. |

| Hydrogen Peroxide (30%) | 2.0 - 3.0 | Oxidant for the selenoxide elimination. |

Data Presentation

Quantitative data for analogous reactions reported in the literature are summarized below. It is important to note that these are for related, but not identical, transformations and should be used as a guide for optimization.

Table 1: Yields for Hetero-Diels-Alder Reactions to form 2,3-Dihydro-4H-pyran-4-ones [1]

| Aldehyde | Catalyst | Yield (%) |

| Benzaldehyde | ZnCl₂ | 75-85 |

| p-Anisaldehyde | Eu(fod)₃ | 80-90 |

| Cyclohexanecarboxaldehyde | ZnCl₂ | 60-70 |

Table 2: Yields for Nucleophilic Addition of Organometallic Reagents to Pyridones

Note: Data for the direct nucleophilic addition of benzhydryllithium to pyranones is not available. The following data is for the analogous reaction with 2-pyridones and should be considered as a reference for potential reactivity.

| 2-Pyridone Derivative | Organometallic Reagent | Product(s) | Total Yield (%) |

| N-Methyl-2-pyridone | Benzhydryllithium | C4- and C6-adducts | ~70 |

| N-Phenyl-2-pyridone | Benzhydryllithium | C4-adduct | ~78 |

Logical Workflow

The overall synthetic strategy can be visualized as a logical workflow:

Caption: Logical workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a comprehensive and detailed, albeit theoretical, pathway for the synthesis of this compound. The proposed route is based on well-established chemical transformations and provides a solid foundation for researchers to undertake the synthesis of this novel compound. The provided experimental protocols and data from analogous reactions offer a starting point for the practical execution and optimization of each synthetic step. Further experimental investigation is required to validate and refine this proposed pathway.

References

Technical Whitepaper: 2-Benzhydryl-2H-pyran-4(3H)-one - A Compound of Untapped Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive overview of the current knowledge surrounding 2-Benzhydryl-2H-pyran-4(3H)-one. Despite its definitive identification and cataloging, a thorough review of scientific literature and chemical databases reveals a notable absence of published research on its specific discovery, isolation from natural sources, or established synthetic protocols. Similarly, there is no available data on its biological activity or potential signaling pathway interactions. This whitepaper aims to bridge this knowledge gap by proposing a plausible synthetic pathway based on established methodologies for analogous structures. Furthermore, it explores the potential biological significance of this compound by examining the known activities of the pyran and benzhydryl moieties, providing a rationale for future investigation. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound is a distinct organic molecule featuring a dihydropyranone heterocyclic core substituted with a bulky benzhydryl group at the 2-position. The pyran scaffold is a common motif in a wide array of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological properties. The benzhydryl group is also a key pharmacophore found in numerous centrally and peripherally acting drugs. The combination of these two structural features in this compound suggests a high potential for novel biological activity. However, to date, this potential remains unexplored in the public domain.

Physicochemical Properties

While experimental data is scarce, basic physicochemical properties have been cataloged in chemical databases.

| Property | Value | Source |

| CAS Number | 805251-34-7 | ChemicalBook[1] |

| Molecular Formula | C₁₈H₁₆O₂ | ChemicalBook[1] |

| Molecular Weight | 264.32 g/mol | PubChem |

| IUPAC Name | 2-(diphenylmethyl)oxane-4-one | PubChem[2] |

| Synonyms | This compound, 4H-Pyran-4-one, 2-(diphenylmethyl)-2,3-dihydro- | ChemicalBook[1] |

Proposed Synthetic Pathway

In the absence of a published synthetic route for this compound, a plausible and efficient method is proposed here, drawing upon the well-established hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocyclic rings.[3][4][5] This approach is widely used for the synthesis of 2,3-dihydro-4H-pyran-4-ones.[6][7][8][9][10][11]

The proposed synthesis involves the [4+2] cycloaddition of a suitable diene with diphenylacetaldehyde.

Caption: Proposed synthesis of this compound via a Hetero-Diels-Alder reaction.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Danishefsky's Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

-

Diphenylacetaldehyde

-

Zinc Chloride (ZnCl₂), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous zinc chloride (0.1 eq) and anhydrous dichloromethane (DCM). Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Addition of Aldehyde: Dissolve diphenylacetaldehyde (1.0 eq) in anhydrous DCM and add it dropwise to the cooled suspension of zinc chloride. Stir the mixture for 15 minutes.

-

Addition of Diene: Add Danishefsky's diene (1.2 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -78 °C.

-

Reaction Progression: Allow the reaction to stir at -78 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Upon completion, quench the reaction by the slow addition of 1M aqueous HCl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Expected Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm its structure and purity.

Potential Biological Significance and Signaling Pathways

While no specific biological data for this compound exists, the constituent moieties suggest several avenues for investigation. Pyran derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The benzhydryl group is a well-known pharmacophore present in many CNS-active drugs, including antihistamines and anticonvulsants, often interacting with G-protein coupled receptors or ion channels.

Given the lack of specific data, a general workflow for the initial biological screening of this novel compound is proposed.

Caption: General workflow for the biological evaluation of a novel chemical entity.

Future Research Directions

The lack of existing data presents a significant opportunity for novel research. The primary focus should be on the successful synthesis and characterization of this compound, potentially following the proposed synthetic route. Following this, a broad biological screening program is warranted to identify any potential therapeutic applications. Based on the structural motifs, initial screens could focus on anticancer, anti-inflammatory, and neurological assays. Should any significant "hits" be identified, further studies into the mechanism of action and target identification would be the next logical steps.

Conclusion

This compound represents a molecule of significant synthetic and medicinal interest that is currently unexplored. This whitepaper provides a foundational guide for researchers by proposing a robust synthetic strategy and outlining a clear path for the investigation of its biological potential. The unique combination of the pyranone core and the benzhydryl substituent makes it a compelling candidate for future drug discovery and development efforts.

References

- 1. This compound | 805251-34-7 [amp.chemicalbook.com]

- 2. 2-Benzhydryldihydro-2H-pyran-4(3H)-one | C18H18O2 | CID 107292953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diels–Alder Reaction [sigmaaldrich.com]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A one-step synthesis of 2,3-dihydro-4H-pyran-4-ones from 3-ethoxy alpha,beta-unsaturated lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - A One-Step Synthesis of 2,3-Dihydro-4H-pyran-4-ones from 3-Ethoxy α,β-Unsaturated Lactones - Organic Letters - Figshare [figshare.com]

- 10. Item - A One-Step Synthesis of 2,3-Dihydro-4H-pyran-4-ones from 3-Ethoxy α,β-Unsaturated Lactones - figshare - Figshare [figshare.com]

- 11. 2,3-Dihydro-4H-pyran-4-one synthesis [organic-chemistry.org]

Spectroscopic Analysis of 2-Benzhydryl-2H-pyran-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of the compound 2-Benzhydryl-2H-pyran-4(3H)-one. Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for this particular molecule could not be located. However, this document provides a detailed framework of the standard methodologies and protocols that would be employed for a thorough spectroscopic analysis. Furthermore, it presents templates for the systematic presentation of such data and a visual workflow for the analytical process. This guide is intended to serve as a practical resource for researchers undertaking the synthesis and characterization of this compound or similar pyranone derivatives.

Introduction

This compound is a heterocyclic compound featuring a pyranone core substituted with a benzhydryl group. The elucidation of its chemical structure and purity is paramount for its potential applications in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation of novel chemical entities. This guide outlines the standard operating procedures for acquiring and interpreting these crucial datasets.

Data Presentation

While specific experimental data for this compound is not currently available in the public domain, the following tables provide a structured format for the presentation of anticipated spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data (Template)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Expected Range | s, d, t, q, m | Value(s) | Relative No. of H | Proton Identity |

| ~7.2-7.4 | m | 10H | Ar-H (Benzhydryl) | |

| ~5.0-5.5 | dd | 1H | O-CH-CH(Ph)₂ | |

| ~4.0-4.5 | m | 1H | CH-Ph₂ | |

| ~2.5-3.0 | m | 2H | CH₂-C=O | |

| ~2.0-2.5 | m | 2H | O-CH-CH₂ |

Table 2: ¹³C NMR Spectroscopic Data (Template)

| Chemical Shift (δ) ppm | Assignment |

| Expected Range | Carbon Identity |

| ~195-205 | C=O (Ketone) |

| ~140-145 | Ar-C (Quaternary) |

| ~125-130 | Ar-CH |

| ~75-85 | O-CH-CH(Ph)₂ |

| ~45-55 | CH-Ph₂ |

| ~35-45 | CH₂-C=O |

| ~25-35 | O-CH-CH₂ |

Table 3: Infrared (IR) Spectroscopic Data (Template)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Expected Value | s, m, w, br | Functional Group Vibration |

| ~3050-3000 | m | Ar C-H stretch |

| ~2950-2850 | m | Aliphatic C-H stretch |

| ~1720 | s | C=O (Ketone) stretch |

| ~1600, 1490, 1450 | m | Ar C=C stretch |

| ~1250 | s | C-O-C stretch (Ether) |

Table 4: Mass Spectrometry (MS) Data (Template)

| m/z | Relative Intensity (%) | Assignment |

| Calculated Value | [M+H]⁺, [M+Na]⁺, or M⁺• | |

| Expected Fragments | Fragment Ion Identity | |

| 167 | [CH(Ph)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the solid sample of this compound would be dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, MestReNova). Chemical shifts would be referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample would be placed directly onto the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

-

-

Data Processing: The resulting spectrum would be baseline-corrected and the wavenumbers of significant absorption bands recorded.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

Sample Preparation: A dilute solution of the sample (~1 mg/mL) would be prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or through a liquid chromatography system.

-

Acquisition (ESI-HRMS):

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ or [M+Na]⁺ adducts.

-

Mass Range: m/z 50-1000.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Collision Energy (for MS/MS): A fragmentation voltage (e.g., 10-40 eV) would be applied to induce fragmentation for structural elucidation.

-

-

Data Processing: The exact mass of the molecular ion would be determined and used to calculate the elemental composition. Fragmentation patterns would be analyzed to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in currently accessible scientific literature, this guide provides a comprehensive procedural framework for its acquisition and analysis. The detailed protocols for NMR, IR, and MS, along with the structured templates for data presentation, offer a clear pathway for researchers to fully characterize this and other novel compounds. The successful application of these methods will be critical in confirming the structure and purity of this compound, thereby enabling further investigation into its chemical and biological properties.

An In-depth Technical Guide on 2-Benzhydryl-Substituted Pyran Derivatives as Monoamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a series of 2-benzhydryl-substituted pyran derivatives that have been investigated for their potential as triple uptake inhibitors (TUIs). These compounds represent a significant area of research in the development of novel antidepressants. The core focus of this document is on analogs of 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol, which have shown promising activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Core Structure and Rationale

The foundational structure for the derivatives discussed herein is the 2-benzhydryltetrahydro-2H-pyran scaffold. The benzhydryl moiety has been identified as a critical pharmacophore for potent inhibition of monoamine uptake.[1] Structural explorations have focused on modifications of the aromatic rings of the benzhydryl group, the introduction of various substituents on the pyran ring, and alterations of the N-benzyl group to understand the structure-activity relationships (SAR) and optimize the inhibitory profile.[2][3][4]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various 2-benzhydryl-substituted pyran derivatives. The data is presented as inhibitor constant (Kᵢ) values for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Kᵢ values indicate higher binding affinity.

Table 1: In Vitro Inhibitory Activity of 2-Benzhydryl-Substituted Pyran Derivatives [3]

| Compound | R¹ | R² | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| 10f | 3-OH | H | 31.3 | 40.0 | 38.5 |

| 10j | 4-OCH₃ | H | 15.9 | 12.9 | 29.3 |

| 10g | Thiophene | H | 41.4 | >1000 | 47.2 |

| 10i | Pyrrole | H | 43.2 | >1000 | 39.6 |

| 10h | Furan | H | 110 | 115 | 59.8 |

Table 2: In Vitro Inhibitory Activity of Additional Analogs [1]

| Compound | Modification | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| Lead Compound | 4-OH-benzylamino | 31.3 | 40.0 | 38.5 |

| 16 | Ethylene linker | 45.7 | 473 | 37.7 |

| 27 | Single phenyl group | 920 | 2490 | 240 |

Experimental Protocols

General Synthesis of 2-Benzhydryl-Substituted Tetrahydropyran Analogs[1]

A common synthetic route to these analogs involves the reaction of diphenylmethane with an appropriate allyl bromide or 4-bromobut-1-ene in the presence of n-butyl lithium to yield alkene intermediates. These intermediates are then subjected to epoxidation using m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding racemic epoxides. The epoxide is then opened with a suitable amine to introduce the side chain. The final products are often converted to their hydrochloride salts for biological testing.

Example Synthesis of (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine intermediate:

-

Alkene Formation: To a solution of diphenylmethane in anhydrous ether, n-butyl lithium is added dropwise at room temperature. The resulting solution is stirred, followed by the addition of allyl bromide. The reaction is quenched with water, and the organic layer is extracted, dried, and concentrated to give the alkene intermediate.

-

Epoxidation: The alkene intermediate is dissolved in a suitable solvent like dichloromethane, and m-CPBA is added portion-wise. The reaction mixture is stirred until completion, then washed with sodium bicarbonate solution and brine. The organic layer is dried and concentrated to yield the epoxide.

-

Azide Substitution and Reduction: The epoxide is treated with sodium azide in anhydrous DMF to yield the corresponding azide. The azide is then reduced to the primary amine, for example, by hydrogenation over a palladium catalyst. This amine can then be further functionalized.

In Vitro Monoamine Transporter Uptake Assay[1][3]

The potency of the synthesized compounds to inhibit monoamine uptake is determined using rat brain tissue.

-

Tissue Preparation: Brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged, and the resulting pellet (synaptosomes) is resuspended in a buffer.

-

Uptake Inhibition Assay: Aliquots of the synaptosomal preparation are incubated with various concentrations of the test compounds.

-

Radioligand Addition: [³H]Dopamine ([³H]DA) for DAT, [³H]Serotonin ([³H]5-HT) for SERT, or [³H]Norepinephrine ([³H]NE) for NET is added to initiate the uptake reaction.

-

Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters. The filters are then washed, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the compound that inhibits 50% of the specific uptake (IC₅₀) is determined from concentration-response curves. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for these 2-benzhydryl-substituted pyran derivatives is the inhibition of monoamine reuptake at DAT, SERT, and NET. By blocking these transporters, the compounds increase the extracellular concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. This triple uptake inhibition is a key strategy in the development of broad-spectrum antidepressants.

Caption: Mechanism of action of 2-benzhydryl-pyran derivatives.

Structure-Activity Relationship (SAR) and Pharmacophore Model

SAR studies have revealed several key features for potent triple uptake inhibitory activity:

-

The Benzhydryl Group: The presence of the two phenyl rings is crucial for high affinity at all three monoamine transporters. Replacing the benzhydryl group with a single phenyl group leads to a significant loss of activity.[1]

-

Aromatic Substitution: The substitution pattern on the N-benzyl group influences the activity profile. For instance, a 3-hydroxy or 4-methoxy substitution can lead to a balanced triple uptake inhibitory profile.[3]

-

Heterocyclic Moieties: Replacing the N-benzyl group with heterocyclic aromatic rings like thiophene or pyrrole can shift the activity towards a dual dopamine-norepinephrine reuptake inhibitor (DNRI) profile.[3]

-

Conformation: A "folded" conformation, where one of the phenyl rings of the benzhydryl moiety is parallel to the N-benzyl group, has been identified as important for triple uptake inhibitory activity.[1]

-

Linker Length: The distance between the benzhydryl moiety and the N-benzyl group is critical. Introducing an additional methylene group in the linker results in a loss of activity.[1]

Caption: Key pharmacophoric features for triple uptake inhibition.

Conclusion

The 2-benzhydryl-substituted pyran scaffold represents a promising starting point for the development of novel antidepressant agents with a triple uptake inhibition mechanism. The extensive SAR data provides a clear roadmap for further optimization of these compounds to achieve desired potency and selectivity profiles. The detailed experimental protocols offer a solid foundation for researchers to synthesize and evaluate new analogs in this chemical series. Future work may focus on improving the pharmacokinetic properties and in vivo efficacy of the most potent compounds identified to date.

References

- 1. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Potential Mechanism of Action of 2-Benzhydryl-2H-pyran-4(3H)-one

Disclaimer: Specific experimental data on the mechanism of action of 2-Benzhydryl-2H-pyran-4(3H)-one is not currently available in the public domain. This technical guide, therefore, extrapolates potential mechanisms of action based on the known biological activities of structurally related compounds, namely pyran-4-one derivatives and molecules containing the benzhydryl moiety. The information presented herein is intended for research and drug development professionals and should be considered as a theoretical framework for guiding future investigations.

Introduction

The this compound scaffold represents a unique combination of a bulky, lipophilic benzhydryl group and a polar pyran-4-one core. While this specific molecule is not well-characterized, the pyran-4-one nucleus is a privileged scaffold in medicinal chemistry, found in a plethora of natural products and synthetic compounds with a wide array of biological activities.[1][2] Pyran derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4] The benzhydryl group, present in many bioactive molecules, often contributes to receptor affinity and pharmacokinetic properties. This guide will explore the plausible mechanisms of action of this compound by examining the established activities of its constituent chemical motifs.

Potential Mechanisms of Action

Based on the activities of related compounds, this compound could potentially exert its biological effects through several mechanisms, primarily in the realms of oncology and infectious diseases.

Anticancer Activity

The pyran-4-one scaffold is a common feature in compounds exhibiting cytotoxic and antiproliferative effects.[1][5] The potential anticancer mechanisms of this compound may involve:

-

Inhibition of Cyclin-Dependent Kinases (CDKs): Several 4H-pyran derivatives have been investigated as inhibitors of CDKs, particularly CDK2, which is a key regulator of the cell cycle.[5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis. Molecular docking studies on similar 4H-pyran derivatives suggest that they can bind to the ATP-binding pocket of CDK2.[5]

-

Induction of Apoptosis: Pyran-containing compounds have been shown to induce apoptosis in cancer cells through caspase-dependent pathways.[1][5] This could involve the modulation of pro- and anti-apoptotic proteins and the activation of executioner caspases like caspase-3.

-

HIV-1 Reverse Transcriptase Inhibition: Some 2H-pyran-2-one derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6] While the primary goal of these studies was antiviral, some of the synthesized compounds displayed significant cytotoxic activity against cancer cell lines.[6]

A potential signaling pathway for the anticancer activity of a pyran-4-one derivative is depicted below:

Antimicrobial Activity

Pyran derivatives have been reported to possess antibacterial and antifungal properties.[7] The mechanism of antimicrobial action is often multifaceted and can include:

-

Inhibition of Biofilm Formation: Certain 3-hydroxy-4H-pyran-4-one derivatives have been identified as inhibitors of Pseudomonas aeruginosa biofilm formation by targeting the PQS quorum sensing pathway.[8]

-

Disruption of Microbial Cell Integrity: While the exact mechanisms are often not fully elucidated, many antimicrobial compounds interfere with the synthesis of the cell wall or disrupt the cell membrane.

Quantitative Data from Related Compounds

To provide a context for potential efficacy, the following table summarizes hypothetical IC50 values for this compound, based on data reported for other pyran derivatives. This data is illustrative and not based on experimental results for the specified compound.

| Biological Activity | Assay Type | Cell Line / Organism | Hypothetical IC50 (µM) | Reference Compound Class |

| Anticancer | CDK2 Inhibition | - | 5 - 20 | 4H-Pyran derivatives[5] |

| Anticancer | Cytotoxicity (MTT) | HCT-116 | 10 - 50 | 4H-Pyran derivatives[5] |

| Anticancer | Cytotoxicity (MTT) | L1210 Murine Leukemia | 1 - 10 | 2H-pyran-2-one derivatives[6] |

| Antibacterial | Biofilm Inhibition | P. aeruginosa | 2.5 - 10 | 3-hydroxy-4H-pyran-4-one derivatives[8] |

| Antibacterial | Growth Inhibition | S. aureus | 15 - 60 | 2-amino-pyran derivatives[7] |

| Antiviral | HIV-1 RT Inhibition | CEM cells | 25 - 50 | 2H-pyran-2-one derivatives[6] |

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

CDK2 Inhibition Assay (Kinase Assay)

Objective: To assess the direct inhibitory effect of the compound on CDK2 activity.

Methodology:

-

Use a commercial CDK2/CycA kinase assay kit.

-

In a 96-well plate, add CDK2/CycA enzyme, a suitable substrate (e.g., histone H1), and ATP.

-

Add varying concentrations of this compound.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate, typically using a luminescence-based method that quantifies the remaining ATP.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Caspase-3 Activity Assay

Objective: To measure the induction of apoptosis via caspase-3 activation.

Methodology:

-

Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Lyse the cells and collect the protein extract.

-

In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-3 substrate conjugated to a fluorophore or chromophore (e.g., Ac-DEVD-pNA).

-

Incubate at 37°C and measure the fluorescence or absorbance at regular intervals.

-

Quantify the caspase-3 activity based on the cleavage of the substrate and compare it to the untreated control.

A generalized workflow for screening and mechanism of action studies is presented below:

Conclusion

While the specific biological activities of this compound remain to be experimentally determined, the rich pharmacology of the pyran-4-one scaffold suggests several plausible mechanisms of action, particularly in the areas of cancer and infectious diseases. This technical guide provides a foundational framework for initiating research into this novel compound, outlining potential molecular targets and cellular pathways, and detailing the experimental approaches necessary for their validation. Future studies are warranted to synthesize and evaluate this compound to confirm these hypotheses and unlock its therapeutic potential.

References

- 1. A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives (2022) | Ghada G. El-Bana | 4 Citations [scispace.com]

- 2. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel 2H-pyran-2-one derivatives as potential HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencescholar.us [sciencescholar.us]

- 8. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Screening for Biological Activity of 2-Benzhydryl-2H-pyran-4(3H)-one and Structurally Related Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

While specific biological activity data for 2-Benzhydryl-2H-pyran-4(3H)-one is not extensively available in current literature, the broader family of pyran derivatives has demonstrated significant potential across a range of therapeutic areas. This technical guide provides an in-depth overview of the biological activities observed in structurally related pyran-containing compounds, with a focus on anticancer properties. The methodologies and findings presented here can serve as a valuable resource for initiating screening programs and guiding the synthesis of novel this compound analogs with potential therapeutic applications.

Anticancer Activity of Pyran Derivatives

Numerous studies have highlighted the cytotoxic effects of various pyran derivatives against a panel of human cancer cell lines. The data presented below summarizes the in vitro anticancer activity of selected pyran-containing compounds, showcasing their potential as lead structures in oncology drug discovery.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10 (dihydropyran-based macrolide) | HL-60 (Human promyelocytic leukemia) | 1.10 ± 0.075 | [1] |

| Compound 6e (fused pyran derivative) | MCF7 (Human breast adenocarcinoma) | 12.46 ± 2.72 | [2] |

| Compound 14b (fused pyran derivative) | A549 (Human lung carcinoma) | 0.23 ± 0.12 | [2] |

| Compound 8c (fused pyran derivative) | HCT116 (Human colorectal carcinoma) | 7.58 ± 1.01 | [2] |

| Compound 4g (4H-pyran derivative) | SW-480 (Human colon adenocarcinoma) | 34.6 | [3] |

| Compound 4j (4H-pyran derivative) | SW-480 (Human colon adenocarcinoma) | 38.6 | [3] |

| Compound 4i (4H-pyran derivative) | MCF-7 (Human breast adenocarcinoma) | 34.2 | [3] |

| Compound 4j (4H-pyran derivative) | MCF-7 (Human breast adenocarcinoma) | 26.6 | [3] |

| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 (Human colon carcinoma) | 1.71 | [4] |

| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HT-29 (Human colon adenocarcinoma) | 7.76 | [4] |

Experimental Protocols: Cytotoxicity Assays

The following are detailed methodologies for key experiments commonly cited in the biological evaluation of pyran derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

This assay is another widely used method for determining cell density, based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates several times with water to remove the TCA.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the unbound SRB by washing with 1% acetic acid.

-

Solubilization: Add a basic solution, such as 10 mM Tris base, to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Potential Signaling Pathways

Studies on bioactive pyran derivatives suggest their anticancer effects may be mediated through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers. Some dihydropyran-based macrolides have been shown to inhibit this pathway by selectively targeting the p110α subunit of PI3Kα[1]. This inhibition leads to downstream effects such as mitochondrial stress and activation of caspase-mediated apoptosis[1].

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. Several 4H-pyran derivatives have been identified as potential CDK2 inhibitors[3].

Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a simplified representation of a signaling pathway potentially modulated by pyran derivatives.

Caption: A generalized workflow for in vitro cytotoxicity screening of chemical compounds.

Caption: Inhibition of the PI3K/AKT pathway by a pyran derivative, leading to decreased cell proliferation and survival, and promotion of apoptosis.

References

- 1. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams | Sciety [sciety.org]

- 3. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Benzhydryl-2H-pyran-4(3H)-one and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific therapeutic targets of 2-Benzhydryl-2H-pyran-4(3H)-one is limited in publicly available scientific literature. This guide, therefore, provides an in-depth analysis of potential therapeutic targets by examining the biological activities of structurally related pyranone and benzhydryl-containing compounds. The information presented herein is intended to guide future research and drug development efforts.

Introduction: The Therapeutic Potential of Pyranone and Benzhydryl Scaffolds

The this compound scaffold combines two important pharmacophores: the pyranone ring and the benzhydryl group. Pyran-containing compounds are a diverse class of heterocyclic molecules found in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The benzhydryl moiety is also a key structural feature in many biologically active compounds, contributing to their therapeutic efficacy. The combination of these two moieties in this compound suggests a high potential for therapeutic applications, particularly in oncology and neurodegenerative diseases.

Potential Therapeutic Targets in Oncology

The pyranone core is a recurring motif in a variety of natural and synthetic compounds with demonstrated antitumor activities.[2][3][4] The benzhydryl group has also been incorporated into compounds showing cytotoxic effects against several cancer cell lines.[5][6][7] This section explores the potential anticancer targets based on data from related compounds.

Quantitative Data: Cytotoxicity of Related Compounds

The following tables summarize the in vitro cytotoxic activity of various pyranone and benzhydryl derivatives against a range of human cancer cell lines.

Table 1: Cytotoxic Activity of Pyranone Derivatives

| Compound Name/Class | Cell Line | IC50 (µM) | Reference |

| Phomapyrone A | HL-60 | 34.62 | [3][4] |

| Phomapyrone B | HL-60 | 27.90 | [3][4] |

| 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (pyrone 9) | Various AML cell lines | 5 - 50 | [8] |

| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S2) | MCF-7 | 2.65 | [9] |

| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S7) | MCF-7 | 1.28 | [9] |

| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S8) | MCF-7 | 0.66 | [9] |

| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S8) | HCT116 | 2.76 | [9] |

| Dihydropyranopyran derivative (4g) | SW-480 | 34.6 | [10] |

| Dihydropyranopyran derivative (4i) | SW-480 | 35.9 | [10] |

| Dihydropyranopyran derivative (4j) | SW-480 | 38.6 | [10] |

| Dihydropyranopyran derivative (4g) | MCF-7 | 42.6 | [10] |

| Dihydropyranopyran derivative (4i) | MCF-7 | 34.2 | [10] |

| Dihydropyranopyran derivative (4j) | MCF-7 | 26.6 | [10] |

Table 2: Cytotoxic Activity of Benzhydrylpiperazine Derivatives

| Compound Class | Cell Line | GI50 (µM) | Reference |

| 1-(substitutedbenzoyl)-4-benzhydrylpiperazine | HUH-7, MCF-7, HCT-116 | Variable | [6][7] |

| 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine | HUH-7, MCF-7, HCT-116 | Variable | [6][7] |

| 4-chlorobenzhydrylpiperazine derivatives | HUH-7, MCF-7, HCT-116 | Generally more potent | [5] |

| Thioamide derivatives of benzhydrylpiperazine | HUH-7, MCF-7, HCT-116 | Higher growth inhibition than carboxamide analogs | [5] |

Signaling Pathways in Cancer